2-Aminopyrimidine

VEGFR-2 Angiogenesis Kinase Inhibition

Researchers developing FLT3 or MRP1 inhibitors face scaffold-dependent selectivity and potency challenges. 2-Aminopyrimidine directly addresses these: • FLT3 inhibitors: >1000-fold selectivity over c-KIT (IC50 >1500 nM for c-KIT vs. 1.5-7.2 nM for FLT3), enabling 83.5-95.1% tumor growth inhibition at 6 mg/kg/day without myelosuppression. • MRP1 inhibition: EC50 = 177 nM, ~5-fold more potent than Reversan, achieving complete reversal of doxorubicin resistance at submicromolar concentrations. Sourced reliably for global B2B procurement with verified purity and batch consistency.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 153824-54-5
Cat. No. B127095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidine
CAS153824-54-5
Synonyms2-aminopyrimidine
aminopyrimidine
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N
InChIInChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
InChIKeyLJXQPZWIHJMPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrimidine: Privileged Scaffold for Kinase Inhibitors


2-Aminopyrimidine is a fundamental heteroaromatic building block featuring a pyrimidine ring with an amino substituent at the 2-position, characterized by its water solubility, moderate LogP, and hydrogen-bonding capacity essential for target engagement in medicinal chemistry . As a privileged pharmacophore, the 2-aminopyrimidine scaffold is structurally embedded in numerous clinically relevant kinase inhibitors and receptor antagonists, enabling versatile functionalization at multiple ring positions for structure-activity relationship (SAR) optimization [1][2]. Its core structure provides a planar, nitrogen-rich framework that forms critical hydrogen bonds with kinase hinge regions and receptor binding pockets, a feature systematically exploited in the rational design of selective inhibitors targeting JAK, FLT3, VEGFR, IKKβ, MRP1, and CDK/HDAC pathways [3][4].

2-Aminopyrimidine vs. Aminopyridine Substitution


Procurement decisions predicated on simple structural analogy (e.g., substituting 2-aminopyridine for 2-aminopyrimidine) are scientifically unsound because the additional ring nitrogen in the pyrimidine core fundamentally alters electronic distribution, hydrogen-bonding geometry, and receptor recognition patterns in ways that produce quantitatively divergent and often non-transferable biological outcomes [1]. Direct comparative studies have established that 2-aminopyrimidine-bearing receptors exhibit systematically higher binding affinities for carbohydrate targets than their aminopyridine-substituted analogs, confirming that the pyrimidine scaffold confers a general and predictable binding advantage rather than an interchangeable core property [2]. In kinase inhibitor design, the 2-aminopyrimidine hinge-binding motif provides distinct selectivity profiles across the kinome that cannot be replicated by pyridine-based cores; compounds built on 2-aminopyrimidine scaffolds achieve >1000-fold selectivity over structurally homologous off-target kinases such as c-KIT in FLT3 inhibitors, and >100-fold selectivity over EGFR in LSD1 inhibitors—performance metrics that collapse entirely when the scaffold is altered [3][4]. Furthermore, the physicochemical and formulation properties of 2-aminopyrimidine—including its aqueous solubility, pKa, and hydrogen-bond donor/acceptor capacity—differ substantially from aminopyridine alternatives, affecting downstream developability parameters such as oral bioavailability, metabolic stability, and crystallinity in co-crystal formulations . Generic substitution of the core scaffold therefore represents a high-risk decision point that may invalidate entire SAR campaigns and preclinical development trajectories.

2-Aminopyrimidine Differentiation Evidence


VEGFR-2 Inhibition vs. Sorafenib

Bicyclic 2-aminopyrimidine derivatives demonstrate superior VEGFR-2 inhibitory potency compared to the FDA-approved reference drug Sorafenib. Compounds 55 and 61 achieved IC50 values of 0.035 μM and 0.043 μM, respectively, in in vitro VEGFR-2 inhibition assays, representing approximately 1.4-fold to 1.7-fold greater potency than Sorafenib under comparable assay conditions [1]. These compounds also exhibited clear selectivity for VEGFR-2 over EGFR, a critical differentiation parameter for minimizing off-target toxicity in anti-angiogenic therapy [2].

VEGFR-2 Angiogenesis Kinase Inhibition

MRP1 Inhibition vs. Reversan

4,5,6-Trisubstituted 2-aminopyrimidine derivatives exhibit significantly enhanced MRP1 inhibitory potency relative to the established reference inhibitor Reversan. Compound 21 demonstrated an EC50 of 177 nM in the calcein accumulation assay, which is approximately fivefold more potent than Reversan (EC50 ≈ 885 nM) under identical assay conditions [1]. Furthermore, Compound 21 completely abolished doxorubicin resistance in MRP1-overexpressing glioblastoma U87MG cells at submicromolar concentrations, achieving functional sensitization that Reversan cannot match at equivalent doses [2].

Multidrug Resistance MRP1 Adjuvant Chemotherapy

FLT3 Selectivity over c-KIT

2-Aminopyrimidine-based FLT3 inhibitors achieve exceptional selectivity over the structurally homologous c-KIT kinase, a critical safety parameter given that c-KIT inhibition causes dose-limiting myelosuppression. Compounds 30 and 36 demonstrated FLT3 inhibitory activities with IC50 values ranging from 1.5 to 7.2 nM, while exhibiting >1000-fold selectivity over c-KIT (IC50 > 1500–7200 nM) [1]. This selectivity profile translates into potent anti-AML activity in MV4-11 cells (IC50 = 0.8–3.2 nM) and robust in vivo tumor growth inhibition (83.5–95.1%) in xenograft models at oral doses of 6 mg/kg/day [2]. Importantly, compound 36 showed no evidence of myelosuppression in zebrafish MPO assays even at 10 μM, confirming that the >1000-fold c-KIT selectivity window functionally eliminates hematological toxicity [3].

FLT3 Acute Myeloid Leukemia Kinase Selectivity

LSD1 Selectivity over EGFR and MAO-A/B

The 2-aminopyrimidine-based LSD1 inhibitor X43 achieves remarkable target selectivity over two distinct off-target classes. X43 exhibits an LSD1 IC50 of 0.89 μM with >100-fold selectivity over EGFR wild-type (IC50 > 89 μM) and >50-fold selectivity over both MAO-A and MAO-B enzymes (IC50 > 44.5 μM) [1]. This selectivity profile is particularly significant because LSD1 inhibitors lacking this discrimination often produce cardiovascular and CNS toxicity via MAO inhibition. X43 further demonstrates favorable in vitro ADME properties, including stability in human liver microsomes and minimal CYP inhibition, along with acceptable oral pharmacokinetics in rats [2].

LSD1 Epigenetics Kinase Selectivity

IKKβ Inhibition and Oral Bioavailability

The 2-aminopyrimidine derivative LP46 demonstrates single-digit nanomolar IKKβ inhibitory potency (IC50 = 7.5 nM) coupled with favorable oral pharmacokinetic properties, including 34.08% oral bioavailability and a half-life of 3.261 hours in preclinical models [1]. LP46 also exhibits exceptional kinome selectivity, effectively suppressing tumor growth in both RKO and MC38 xenograft models without observable toxicity [2]. These combined potency and ADME metrics position 2-aminopyrimidine-based IKKβ inhibitors as viable oral therapeutic candidates for colorectal cancer, distinguishing them from alternative scaffolds that typically fail to achieve both high potency and acceptable oral exposure.

IKKβ NF-κB Colorectal Cancer

CDK9/HDAC1 Dual Inhibition vs. Aminopyridine

In a head-to-head scaffold comparison, 2-aminopyrimidine-based dual CDK9/HDAC1 inhibitors demonstrate comparable or superior potency to 2-aminopyridine-based analogs while offering distinct selectivity advantages. Compound 8e (2-aminopyrimidine-based) exhibits CDK9 IC50 = 88.4 nM and HDAC1 IC50 = 168.9 nM, with high selectivity for CDK9 and HDAC1 over other CDK and HDAC isoforms [1]. Notably, a structurally related 2-aminopyrimidine derivative 9e was identified as a potent FLT3/HDAC dual inhibitor with FLT3/HDAC1/3 IC50 values of 30.4/52.4/14.7 nM, a polypharmacology profile not achievable with the corresponding aminopyridine core [2]. Compound 8e achieved significant antitumor efficacy in the MV-4-11 xenograft model (T/C = 29.98%), demonstrating that the 2-aminopyrimidine scaffold supports in vivo translation of dual inhibition strategies [3].

CDK9 HDAC1 Dual Inhibition

2-Aminopyrimidine Application Scenarios


c-KIT-Selective FLT3 Inhibitors

When developing FLT3 inhibitors for acute myeloid leukemia, the 2-aminopyrimidine scaffold has demonstrated a unique capacity to achieve >1000-fold selectivity over c-KIT (IC50 > 1500–7200 nM for c-KIT vs. 1.5–7.2 nM for FLT3), a selectivity window directly linked to the avoidance of dose-limiting myelosuppression in preclinical models [6]. This quantitative differentiation translates into in vivo tumor growth inhibition of 83.5–95.1% at oral doses of 6 mg/kg/day without observable hematological toxicity [4]. Procurement of 2-aminopyrimidine is indicated for FLT3 inhibitor programs where c-KIT selectivity is a critical safety requirement, as alternative scaffolds have not demonstrated comparable selectivity windows in head-to-head kinome profiling studies.

MRP1 Inhibition to Reverse Multidrug Resistance

For adjuvant chemotherapy applications targeting multidrug-resistant tumors, 2-aminopyrimidine derivatives provide MRP1 inhibition with EC50 = 177 nM—approximately fivefold more potent than the reference inhibitor Reversan (EC50 ≈ 885 nM)—enabling complete reversal of doxorubicin resistance at submicromolar concentrations [6]. This potency threshold is critical because MRP1 inhibitors with EC50 > 500 nM typically fail to achieve the intracellular concentrations required for functional sensitization in resistant tumor microenvironments [4]. Procurement of 2-aminopyrimidine is scientifically justified for programs developing MRP1 inhibitors as chemosensitizers, where the fivefold potency advantage directly impacts the feasibility of achieving therapeutic concentrations.

LSD1 Inhibition with MAO Selectivity

LSD1 inhibitor development programs face a critical safety hurdle: MAO-A and MAO-B inhibition causes cardiovascular and CNS toxicity that limits clinical dosing. 2-Aminopyrimidine-based LSD1 inhibitors (exemplified by X43) achieve >50-fold selectivity over both MAO isoforms (LSD1 IC50 = 0.89 μM vs. MAO-A/B IC50 > 44.5 μM) while maintaining favorable human liver microsome stability and acceptable oral pharmacokinetics in rats [6]. This selectivity profile is not uniformly achievable with alternative heterocyclic cores; procurement of 2-aminopyrimidine is indicated for LSD1 programs where MAO selectivity is a documented liability in the chemical series.

CDK/HDAC and FLT3/HDAC Dual Inhibition

For research programs pursuing dual inhibition strategies, the 2-aminopyrimidine scaffold provides access to polypharmacology profiles that are not replicable with 2-aminopyridine cores. Specifically, 2-aminopyrimidine derivatives have yielded both CDK9/HDAC1 dual inhibitors (8e: CDK9 IC50 = 88.4 nM, HDAC1 IC50 = 168.9 nM) and FLT3/HDAC dual inhibitors (9e: FLT3/HDAC1/3 IC50 = 30.4/52.4/14.7 nM) with distinct kinase selectivity fingerprints [6]. The FLT3/HDAC dual inhibition profile, in particular, represents a unique polypharmacology outcome that is scaffold-dependent and cannot be achieved with aminopyridine analogs. Procurement of 2-aminopyrimidine is warranted for dual inhibitor campaigns where access to the FLT3/HDAC profile is a strategic medicinal chemistry objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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